molecular formula C19H22N2O3 B269180 N-{4-[(2-phenoxypropanoyl)amino]phenyl}butanamide

N-{4-[(2-phenoxypropanoyl)amino]phenyl}butanamide

Katalognummer B269180
Molekulargewicht: 326.4 g/mol
InChI-Schlüssel: JQGDBGDGYNSXKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[(2-phenoxypropanoyl)amino]phenyl}butanamide, also known as Phenoxybenzamine, is a chemical compound that belongs to the class of alpha-adrenergic receptor antagonists. It was first synthesized in 1948 by Dr. Harold Griffith, and since then, it has been extensively used in scientific research for its unique properties.

Wirkmechanismus

N-{4-[(2-phenoxypropanoyl)amino]phenyl}butanamidemine works by irreversibly binding to the alpha-adrenergic receptors, preventing the vasoconstrictor effects of catecholamines. It binds covalently to the receptor, forming a stable complex that cannot be displaced by other agonists. This results in a long-lasting blockade of the receptor, which can last for several days.
Biochemical and Physiological Effects
N-{4-[(2-phenoxypropanoyl)amino]phenyl}butanamidemine has several biochemical and physiological effects, including vasodilation, decreased blood pressure, and increased heart rate. It also inhibits the release of norepinephrine from sympathetic nerve endings, leading to a decrease in sympathetic tone. Additionally, N-{4-[(2-phenoxypropanoyl)amino]phenyl}butanamidemine has been shown to increase the release of renin, an enzyme involved in the regulation of blood pressure.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-{4-[(2-phenoxypropanoyl)amino]phenyl}butanamidemine is its long-lasting blockade of the alpha-adrenergic receptors, which allows for the study of the effects of catecholamines on various physiological systems without interference from receptor activation. Additionally, N-{4-[(2-phenoxypropanoyl)amino]phenyl}butanamidemine has been shown to be effective in animal models of hypertension and pheochromocytoma, making it a useful tool for studying these conditions. However, the irreversible binding of N-{4-[(2-phenoxypropanoyl)amino]phenyl}butanamidemine to the receptor can limit its use in certain experiments, as it cannot be washed out or reversed.

Zukünftige Richtungen

There are several future directions for the study of N-{4-[(2-phenoxypropanoyl)amino]phenyl}butanamidemine, including the development of new alpha-adrenergic receptor antagonists that are more selective and reversible. Additionally, further research is needed to understand the long-term effects of N-{4-[(2-phenoxypropanoyl)amino]phenyl}butanamidemine on various physiological systems and to determine its potential use in the treatment of other conditions, such as Raynaud's disease and erectile dysfunction.
Conclusion
N-{4-[(2-phenoxypropanoyl)amino]phenyl}butanamidemine is a unique chemical compound that has been extensively used in scientific research for its properties as an alpha-adrenergic receptor antagonist. Its long-lasting blockade of the receptor has made it a valuable tool for studying the effects of catecholamines on various physiological systems. However, its irreversible binding to the receptor can limit its use in certain experiments. Further research is needed to fully understand the potential applications of N-{4-[(2-phenoxypropanoyl)amino]phenyl}butanamidemine in the treatment of various conditions and to develop new receptor antagonists that are more selective and reversible.

Synthesemethoden

The synthesis of N-{4-[(2-phenoxypropanoyl)amino]phenyl}butanamidemine involves the reaction of 4-chloro-2-nitroaniline with phenoxypropionyl chloride, followed by reduction with sodium borohydride to yield the intermediate amine. The amine is then reacted with butanoyl chloride to obtain the final product, N-{4-[(2-phenoxypropanoyl)amino]phenyl}butanamidemine. The purity of the compound is ensured by recrystallization from ethanol.

Wissenschaftliche Forschungsanwendungen

N-{4-[(2-phenoxypropanoyl)amino]phenyl}butanamidemine has been used in various scientific research applications, including the study of alpha-adrenergic receptor antagonists, hypertension, and pheochromocytoma. It has been shown to inhibit the vasoconstrictor effects of catecholamines and reduce blood pressure in hypertensive patients. Additionally, N-{4-[(2-phenoxypropanoyl)amino]phenyl}butanamidemine has been used to treat pheochromocytoma, a rare tumor that secretes excess catecholamines, by blocking the alpha-adrenergic receptors that stimulate tumor growth.

Eigenschaften

Molekularformel

C19H22N2O3

Molekulargewicht

326.4 g/mol

IUPAC-Name

N-[4-(2-phenoxypropanoylamino)phenyl]butanamide

InChI

InChI=1S/C19H22N2O3/c1-3-7-18(22)20-15-10-12-16(13-11-15)21-19(23)14(2)24-17-8-5-4-6-9-17/h4-6,8-14H,3,7H2,1-2H3,(H,20,22)(H,21,23)

InChI-Schlüssel

JQGDBGDGYNSXKK-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)C(C)OC2=CC=CC=C2

Kanonische SMILES

CCCC(=O)NC1=CC=C(C=C1)NC(=O)C(C)OC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.